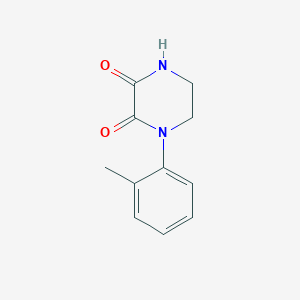

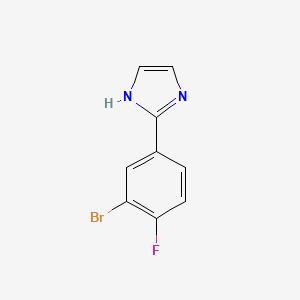

![molecular formula C20H16N4O B2441146 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923157-10-2](/img/structure/B2441146.png)

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with an imidazole ring fused to a pyridine ring . The IUPAC Standard InChI for a related compound, 7-Methylimidazo(1,2-a)pyridine, is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Discovery and Antitumor Activity

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound closely related in structure to N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, highlights the development of selective small molecule histone deacetylase (HDAC) inhibitors. MGCD0103 selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity in vivo, inducing histone acetylation, cell-cycle arrest, and apoptosis, and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).

Antiviral and Antibacterial Activities

Research on the synthesis and characterization of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine demonstrated mild to moderate antibacterial and antioxidant activities. This indicates potential for applications in combating bacterial infections and oxidative stress related conditions (Maheswaran et al., 2012).

Optimization for PARP Inhibition

Efforts in optimizing phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors led to the identification of compounds with excellent PARP enzyme potency and significant cellular potency. These developments underscore the therapeutic potential of these compounds in cancer treatment through PARP inhibition (Penning et al., 2010).

Anti-Influenza Virus Activity

A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable anti-avian influenza virus activity. This research paves the way for the development of novel antiviral agents capable of combating influenza strains (Hebishy et al., 2020).

Anticancer Evaluation

Investigations into the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlighted the potential of these compounds in targeting cancer cells. Some compounds exhibited moderate activity against breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Salahuddin et al., 2014).

properties

IUPAC Name |

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-14-11-12-24-13-18(23-20(24)21-14)15-7-9-17(10-8-15)22-19(25)16-5-3-2-4-6-16/h2-13H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKGOPGAYCVNDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)

![5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole](/img/structure/B2441072.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2441076.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2441084.png)